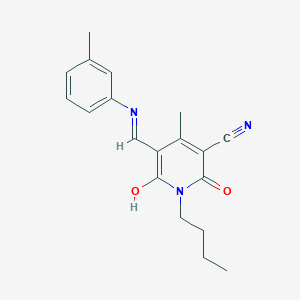

(Z)-1-butyl-4-methyl-2,6-dioxo-5-((m-tolylamino)methylene)-1,2,5,6-tetrahydropyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

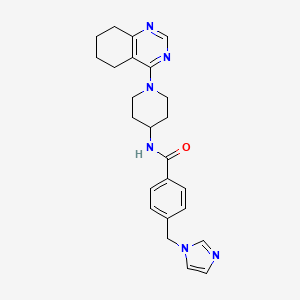

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrile, amine, methylene, and carbonyl groups would all contribute to the overall structure. The(Z) notation in the name suggests that there is a cis configuration somewhere in the molecule, meaning that two groups are on the same side of a double bond . Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The nitrile group could undergo hydrolysis to form a carboxylic acid. The amine group could participate in acid-base reactions. The carbonyl groups could undergo a variety of reactions, including nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the nitrile and amine groups could make the compound polar and potentially soluble in polar solvents .Scientific Research Applications

Synthesis and Chemical Properties

One of the primary applications of compounds similar to "(Z)-1-butyl-4-methyl-2,6-dioxo-5-((m-tolylamino)methylene)-1,2,5,6-tetrahydropyridine-3-carbonitrile" is in the field of organic synthesis. For instance, these compounds can be synthesized through a one-pot three-component condensation process, which involves the reaction of 4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile with aromatic amines and trimethyl orthoformate in DMF. The result is the formation of amino enone tautomers, as confirmed by X-ray data (Oshega et al., 2015).

Applications in Dyeing and Materials Science

Another significant application of these compounds is in the development of dyes for polyester fabrics. Through the synthesis and coupling with aromatic diazonium salts, specific compounds within this class have been used to produce disperse dyes. These dyes exhibit excellent dyeing properties on polyester fabrics, demonstrating the potential of these compounds in textile applications (Al-Etaibi et al., 2013).

Photophysical Properties and Applications

The compounds also show interesting photophysical properties, making them suitable for applications in materials science, such as in the development of organic semiconductors and photovoltaic devices. Their inherent merocyanine system results in broad absorption bands, which are crucial for the efficient conversion of solar energy in bulk-heterojunction solar cells (Gupta et al., 2015).

Catalytic Applications

Additionally, derivatives of these compounds have been explored for their catalytic properties, such as in hydrogen generation and carbon dioxide functionalization. These applications highlight the versatility of such compounds in catalysis and their potential in contributing to sustainable chemical processes (Sattler & Parkin, 2012).

Future Directions

properties

IUPAC Name |

1-butyl-6-hydroxy-4-methyl-5-[(3-methylphenyl)iminomethyl]-2-oxopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-4-5-9-22-18(23)16(11-20)14(3)17(19(22)24)12-21-15-8-6-7-13(2)10-15/h6-8,10,12,24H,4-5,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZHVGODRRZTMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C(=C(C1=O)C#N)C)C=NC2=CC=CC(=C2)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745221.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2745224.png)

![3-Ethoxy-5-iodo-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2745225.png)

![3-(4-chlorobenzyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2745227.png)

![N,N'-bis[4-(difluoromethoxy)phenyl]propanediamide](/img/structure/B2745230.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2745232.png)

![Ethyl 2-[6-(2,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2745233.png)

![4-(dibutylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2745238.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2745240.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2745242.png)